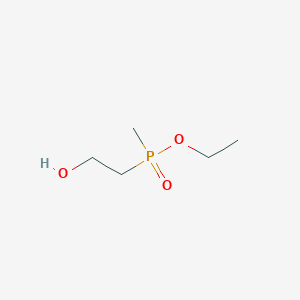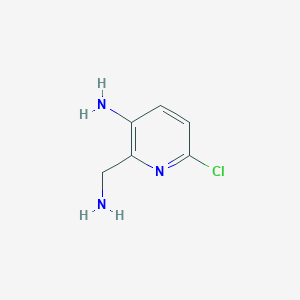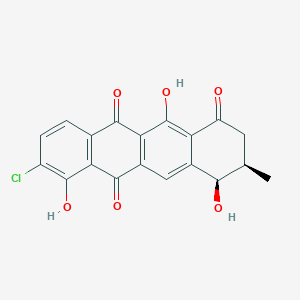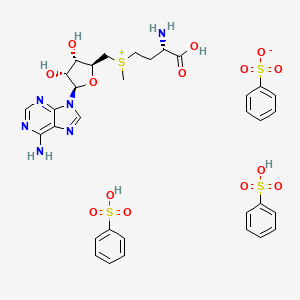![molecular formula C8H6N2O B12956636 [1,7]Naphthyridine 1-oxide](/img/structure/B12956636.png)
[1,7]Naphthyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Naphthyridine 1-oxide is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with nitrogen atoms at different positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-naphthyridine 1-oxide typically involves the oxidation of 1,7-naphthyridine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete oxidation.
Another method involves the use of peracids, such as m-chloroperbenzoic acid, which can selectively oxidize the nitrogen atom in the naphthyridine ring to form the 1-oxide derivative. This reaction is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 1,7-naphthyridine 1-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The choice of oxidizing agent and catalyst can vary depending on the specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Naphthyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the 1-oxide back to the parent 1,7-naphthyridine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Coupling Reactions: Cross-coupling reactions with organometallic reagents can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Coupling: Palladium or nickel catalysts, organoboron or organozinc reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Applications De Recherche Scientifique
1,7-Naphthyridine 1-oxide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of p38 mitogen-activated protein kinase, which is involved in inflammatory responses. This makes it a candidate for developing anti-inflammatory drugs.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes.
Biological Research: Its ability to interact with various biological targets makes it a valuable tool in studying cellular processes and signaling pathways.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 1,7-naphthyridine 1-oxide, particularly in its role as a kinase inhibitor, involves binding to the active site of the enzyme and blocking its activity. This inhibition can prevent the phosphorylation of downstream targets, thereby modulating cellular responses to external stimuli. The molecular targets and pathways involved include the p38 mitogen-activated protein kinase pathway, which plays a crucial role in inflammation and stress responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridine: Another isomer with nitrogen atoms at positions 1 and 5. It has different reactivity and applications compared to 1,7-naphthyridine.
1,8-Naphthyridine: Contains nitrogen atoms at positions 1 and 8. It is known for its use in medicinal chemistry and materials science.
Quinoline: A related compound with a single nitrogen atom in the ring. It has a wide range of applications, including as an antimalarial agent.
Uniqueness of 1,7-Naphthyridine 1-oxide
1,7-Naphthyridine 1-oxide is unique due to its specific arrangement of nitrogen atoms and the presence of the 1-oxide group. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications that other naphthyridine isomers or related compounds may not be suitable for.
Propriétés
IUPAC Name |
1-oxido-1,7-naphthyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-10-5-1-2-7-3-4-9-6-8(7)10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKHWUPUKZLKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)[N+](=C1)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956620.png)


